molecular formula C3H5Cl2NO B14510188 2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride CAS No. 63461-11-0

2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride

Cat. No.: B14510188
CAS No.: 63461-11-0
M. Wt: 141.98 g/mol
InChI Key: GDYQASMZRMBPDF-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride typically involves the cyclodehydration of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating reagents. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product is the corresponding oxazole.

    Substitution: Depending on the nucleophile used, various substituted oxazoles can be formed.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Ethyl-4,5-dihydro-1,3-oxazole
  • 2-Chloro-4,5-dimethyl-1,3-oxazole
  • 2-(4-chlorophenyl)-4,5-dimethyl-1,3-oxazole 3-oxide hydrochloride

Comparison: 2-Chloro-4,5-dihydro-1,3-oxazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

CAS No.

63461-11-0

Molecular Formula

C3H5Cl2NO

Molecular Weight

141.98 g/mol

IUPAC Name

2-chloro-4,5-dihydro-1,3-oxazole;hydrochloride

InChI

InChI=1S/C3H4ClNO.ClH/c4-3-5-1-2-6-3;/h1-2H2;1H

InChI Key

GDYQASMZRMBPDF-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)Cl.Cl

Origin of Product

United States

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